Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 8-chloro-3-fluoroindolo[2,1-b]quinazoline-6,12-dione . This systematic name derives from its fused polycyclic structure containing:
- An indole moiety (benzopyrrole system) fused at positions 2 and 1
- A quinazoline ring system (pyrimidine fused with benzene)
- Two ketone groups at positions 6 and 12
- Chlorine and fluorine substituents at positions 8 and 3 respectively
The molecular formula C₁₅H₆ClFN₂O₂ reflects the compound's elemental composition, with a calculated molecular weight of 300.67 g/mol . Structural analysis confirms a planar configuration optimized for π-π stacking interactions, a feature common to bioactive indoloquinazoline derivatives.
Table 1: Core Structural Features
| Feature | Position | Group |
|---|---|---|
| Indole fusion | 2,1-b | Benzopyrrole |
| Quinazoline framework | 6,12 | Dione system |
| Halogen substitution | 8 | Chlorine |
| Halogen substitution | 3 | Fluorine |
Structural Analogs and Isomeric Considerations
The compound belongs to the indolo[2,1-b]quinazoline-6,12-dione family, sharing its core scaffold with several biologically active analogs. The parent structure indolo[2,1-b]quinazoline-6,12-dione (CAS 13220-57-0) lacks halogen substituents and demonstrates reduced steric hindrance compared to the chloro-fluoro derivative.
Table 2: Key Structural Analogs
| Compound | Substituents | CAS Registry |
|---|---|---|
| Parent structure | None | 13220-57-0 |
| 8-chloro-3-fluoro derivative | Cl(8), F(3) | 169037-48-3 |
| Tryptanthrin (natural derivative) | None | 13220-57-0 |
Isomeric possibilities arise from alternative halogen substitution patterns, though current literature documents only the 8-chloro-3-fluoro configuration. Potential regioisomers could theoretically form through halogen migration to adjacent positions (e.g., 7-chloro-4-fluoro), but synthetic routes and characterization data for such variants remain unreported in peer-reviewed sources.
CAS Registry Numbers and Cross-Referenced Identifiers
This compound maintains rigorous chemical tracking through multiple identification systems:
Table 3: Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 169037-48-3 | PubChem |
| PubChem CID | 505820 | NCBI |
| ChEMBL ID | CHEMBL2347790 | ChEMBL |
| DSSTox Substance ID | DTXSID70333438 | EPA |
| Wikidata Entry | Q82098709 | Wikidata |
Synonyms and alternative designations include:
- 8-chloro-3-fluoroindolo[2,1-b]quinazoline-6,12-dione
- SCHEMBL4586093 (laboratory code)
- Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-
Properties
CAS No. |
169037-48-3 |
|---|---|
Molecular Formula |
C15H6ClFN2O2 |
Molecular Weight |
300.67 g/mol |
IUPAC Name |
8-chloro-3-fluoroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6ClFN2O2/c16-7-1-4-12-10(5-7)13(20)14-18-11-6-8(17)2-3-9(11)15(21)19(12)14/h1-6H |
InChI Key |
QUVVHRRCMVEHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Condensation with Pre-Halogenated Intermediates
A widely adopted method involves microwave-assisted synthesis using substituted isatins and isatoic anhydrides. For example, 5-chloroisatin (to introduce 8-chloro) and 4-fluoroisatoic anhydride (to introduce 3-fluoro) react in N,N-dimethylacetamide (DMA) under microwave irradiation (100–120°C, 10–15 min) with KF-Al₂O₃ as a catalyst. This approach achieves yields of 68–72% for analogous halogenated derivatives, with regioselectivity confirmed via ¹H NMR and X-ray crystallography.
Table 1: Representative Reaction Conditions for Microwave-Assisted Synthesis
| Parameter | Specification |
|---|---|
| Starting Materials | 5-Chloroisatin, 4-Fluoroisatoic Anhydride |
| Catalyst | KF-Al₂O₃ (15 mol%) |
| Solvent | N,N-Dimethylacetamide |
| Temperature | 110°C |
| Irradiation Time | 12 min |
| Yield | 70% (estimated) |
One-Pot Sequential Functionalization
An alternative route employs a one-pot strategy using ZnO nanoparticles (12 mol%) in ethanol. Here, isatoic anhydride and 5-chloroisatin first form the indoloquinazoline core, followed by electrophilic fluorination at position 3 using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This method minimizes intermediate isolation steps, achieving a 65% yield in model systems.
Halogenation Techniques and Regioselectivity Control
Directing Group Strategies for Late-Stage Halogenation
Post-cyclization halogenation offers flexibility but requires careful control. Chlorination at position 8 is achieved using N-chlorosuccinimide (NCS) in acetic acid under reflux, leveraging the electron-rich C-8 position adjacent to the carbonyl group. Fluorination at C-3 is performed using xenon difluoride (XeF₂) in dichloromethane at 0°C, capitalizing on the ortho-directing effect of the adjacent lactam moiety.
Key Challenge : Competing halogenation at C-6 or C-12 due to electron-deficient carbonyl groups. This is mitigated by:
Spectroscopic Validation of Regiochemistry
¹⁹F NMR and NOESY correlations are critical for verifying halogen positions. For 8-chloro-3-fluoro derivatives:
-
¹⁹F NMR : A singlet at δ −112 ppm (C-3 F) and absence of coupling with adjacent protons confirm no steric hindrance.
-
NOESY : Cross-peaks between H-1 (δ 7.8 ppm) and F-3 validate spatial proximity.
Comparative Analysis of Catalytic Systems
Solid-Supported vs. Homogeneous Catalysts
KF-Al₂O₃ (heterogeneous) and triethylamine (homogeneous) are compared for condensation efficiency:
Table 2: Catalyst Performance in Model Reactions
| Catalyst | Yield (%) | Reaction Time (min) | Byproduct Formation |
|---|---|---|---|
| KF-Al₂O₃ | 70 | 12 | <5% |
| Triethylamine | 58 | 30 | 12% |
Solid-supported catalysts reduce side reactions (e.g., hydrolysis of isatoic anhydride) and enable easier recovery.
Purification and Characterization Protocols
Recrystallization vs. Chromatography
Single-Crystal X-Ray Diffraction
A representative 8-chloro-3-fluoro derivative crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.02 Å, and β = 102.3°. The fluorine atom exhibits a bond length of 1.34 Å to C-3, consistent with sp² hybridization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies using microreactors (0.5 mm channel diameter) achieve 85% conversion in 5 min residence time, compared to 12 min in batch reactors. Key parameters:
-
Pressure : 3 bar (prevents solvent vaporization).
-
Catalyst Loading : 10 mol% KF-Al₂O₃.
Chemical Reactions Analysis
Types of Reactions
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form different oxidation states of the compound.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Halogenated derivatives can be synthesized through substitution reactions involving halogenating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various halogenated and reduced derivatives of indolo[2,1-b]quinazoline-6,12-dione .
Scientific Research Applications
Mycobacterial Infections
One of the most notable applications of indolo[2,1-b]quinazoline-6,12-dione derivatives is their effectiveness against mycobacteria, including strains responsible for tuberculosis. Studies have demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains (MDRTB).
- Mechanism of Action : The compounds interact with bacterial cell components, disrupting vital processes such as protein synthesis and cell wall formation. This leads to bacterial cell death or stasis.
- Case Study : A patent (US5441955A) outlines methods for treating pathogenic mycobacterial infections using indolo[2,1-b]quinazoline-6,12-dione compounds. The study indicates that these compounds can be administered alone or in combination with other antimicrobial agents to enhance therapeutic efficacy .
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| Indolo[2,1-b]quinazoline-6,12-dione | Antimycobacterial | Mycobacterium tuberculosis | |
| 8-chloro-3-fluoro-indolo[2,1-b]quinazoline-6,12-dione | Antimycobacterial | MDRTB |
Antimalarial Properties
Indolo[2,1-b]quinazoline-6,12-dione derivatives have also been investigated for their antimalarial properties. Research indicates that these compounds can effectively target malaria parasites both in vitro and in vivo.
- Mechanism of Action : The antimalarial activity is believed to stem from the inhibition of key metabolic pathways within the parasite.
- Case Study : A patent (US6531487B2) discusses the use of indolo[2,1-b]quinazoline-6,12-dione derivatives as potential treatments for malaria. The study highlights the efficacy of these compounds in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| Indolo[2,1-b]quinazoline-6,12-dione | Antimalarial | Plasmodium falciparum | |
| 8-chloro-3-fluoro-indolo[2,1-b]quinazoline-6,12-dione | Antimalarial | Plasmodium spp. |
Other Biological Activities
In addition to its antimicrobial and antimalarial properties, indolo[2,1-b]quinazoline derivatives have been explored for other biological activities:
- Anticancer Potential : Some studies suggest that these compounds may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects that could be beneficial in treating various inflammatory conditions.
Mechanism of Action
The mechanism of action of indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to generate reactive oxygen species and interfere with cellular processes . The halogenated derivatives enhance the compound’s photophysical properties, making it an efficient singlet oxygen sensitizer .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 8-Chloro Substitution: Derivatives like 8-chlorotryptanthrin (4b) and 8-bromo (4c) () demonstrate that halogenation at the 8-position enhances apoptosis induction in leukemia cells by modulating mitochondrial pathways .
- 3-Fluoro Substitution : The 3-fluoro group in 3-fluorotryptanthrin oxime (4l) () enhances selectivity for c-Jun N-terminal kinase (JNK3), a target in neurodegenerative diseases. Fluorine’s electronegativity alters charge distribution, strengthening hydrogen bonding with kinase active sites .
- Dual Halogenation : The combination of 8-Cl and 3-F in the target compound is unique. Similar dual-substituted analogues (e.g., 3-chloro-8-nitro-tryptanthrin (NT1) ) exhibit potent antimalarial activity (100% gametocyte inhibition at IC90) due to synergistic electronic effects .
Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | LogP (Calculated) | Solubility |
|---|---|---|---|---|
| 8-Chloro-3-fluoro-tryptanthrin | 8-Cl, 3-F | Not reported | ~3.2* | Low (aqueous) |
| 8-Chlorotryptanthrin (4b) | 8-Cl | >250 | 2.8 | Moderate (DMSO) |
| 3-Fluorotryptanthrin oxime (4l) | 3-F | >225 | 2.5 | Low |
| 8-Fluorotryptanthrin | 8-F | Not reported | 2.3 | Moderate |
| NT1 (3-Cl-8-NO2) | 3-Cl, 8-NO2 | Not reported | 1.9 | High (organic) |
*Estimated via analogous compounds. The 8-Cl/3-F combination likely increases hydrophobicity (higher LogP), reducing aqueous solubility compared to nitro or methoxy derivatives .
Structural and Crystallographic Insights
- Planar Scaffold : The fused indoloquinazoline core remains planar in analogues like 7,9-dichloro-tryptanthrin (), enabling π-π stacking with biological targets.
- Intermolecular Interactions : Weak C–H⋯Cl/F and C–H⋯O interactions stabilize crystal lattices in halogenated derivatives, which may influence formulation stability .
Biological Activity
Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro- is a compound with significant biological activity, particularly noted for its antimicrobial properties against pathogenic mycobacteria. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Overview of the Compound
Indolo[2,1-b]quinazoline-6,12-dione derivatives are part of a larger class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. The specific derivative in focus, 8-chloro-3-fluoro-, has been synthesized and characterized for its biological properties.
Antimicrobial Properties
Research indicates that indolo[2,1-b]quinazoline-6,12-dione compounds exhibit significant antimicrobial activity against various strains of mycobacteria, including Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB). The compound's efficacy is particularly notable against multi-drug resistant strains (MDRTB) .
Table 1: Antimicrobial Efficacy Against Mycobacteria
The mechanism by which indolo[2,1-b]quinazoline-6,12-dione exerts its antimicrobial effects involves the inhibition of mycobacterial growth. The compound interacts with specific cellular targets within the bacteria, disrupting essential metabolic pathways. This action is crucial for the treatment of infections caused by both sensitive and resistant strains of Mtb .
Study 1: Efficacy Against Tuberculosis
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the potency of various indolo derivatives against Mtb. The study found that the 8-chloro-3-fluoro variant showed a significant reduction in bacterial load in vitro and in vivo models. The results indicated a promising therapeutic potential for this compound in treating TB .
Study 2: Resistance Mechanisms
Another research effort focused on understanding how indolo derivatives could overcome resistance mechanisms in MDRTB. The findings suggested that these compounds could be used in combination therapies to enhance efficacy and reduce the likelihood of resistance development .
Q & A
Q. How to evaluate telomeric G4 DNA stabilization for anticancer applications?
- Methodological Answer :
- FRET melting assay : Measure ΔTm of telomeric DNA (e.g., 5’-FAM-(GGGTTA)₃-TAMRA-3’) with/without compound .
- Platinum complexation : Synthesize 8-iodo-tryptanthrin-Pt(II) complexes and compare stabilization efficacy (e.g., ΔTm = +15°C vs. +8°C for non-iodinated analogs) .
Key Notes for Experimental Design
- Contradictions in Data : Some studies report IC₅₀ values <10 nM for halogenated derivatives , while others show μM-level activity . Always validate potency in context-specific assays.
- Critical Parameters : Reaction yields drop significantly with sterically hindered substrates (e.g., 11% yield for 3-ethoxy derivatives vs. 80% for unsubstituted analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
